3-Thiophenecarboxylicacid,tetrahydro-5-methyl-4-oxo-(9CI)
CAS No.: 80880-77-9
Cat. No.: VC18473073
Molecular Formula: C6H8O3S
Molecular Weight: 160.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80880-77-9 |
|---|---|
| Molecular Formula | C6H8O3S |
| Molecular Weight | 160.19 g/mol |
| IUPAC Name | 5-methyl-4-oxothiolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O3S/c1-3-5(7)4(2-10-3)6(8)9/h3-4H,2H2,1H3,(H,8,9) |
| Standard InChI Key | OBONHXMGQCRBEB-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)C(CS1)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
The IUPAC name for this compound is 5-methyl-4-oxothiolane-3-carboxylic acid, reflecting its tetrahydrothiophene (thiolane) core substituted with a methyl group at position 5, a ketone at position 4, and a carboxylic acid at position 3 . The thiolane ring adopts a partially saturated conformation, reducing aromaticity compared to parent thiophene derivatives while retaining sulfur’s electronic contributions.
Structural Highlights:
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Core Framework: Tetrahydrothiophene (thiolane) ring system.
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Functional Groups:
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Carboxylic acid (-COOH) at C3.
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Ketone (=O) at C4.
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Methyl (-CH) substituent at C5.
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Stereochemistry: The tetrahydro configuration introduces potential stereoisomerism, though specific stereochemical data remain underexplored in available literature .
Molecular Data Table:
Synthesis and Preparation
Key Challenges:
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Regioselectivity: Ensuring precise substitution at C3, C4, and C5 requires controlled reaction conditions.
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Yield Optimization: Reported yields for similar compounds are modest (~20–40%), necessitating catalyst screening or flow chemistry approaches .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at ~1700 cm (carboxylic acid and ketone) and at ~600 cm .
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NMR (Predicted):
Reactivity and Functional Applications
Chemical Reactivity
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Acid-Base Behavior: The carboxylic acid group (pKa ~4.1 ) enables salt formation with bases, enhancing solubility for pharmaceutical formulations .
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Nucleophilic Acyl Substitution: Reactivity at the carbonyl groups facilitates amide or ester synthesis, relevant to polymer and drug design .
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Redox Activity: The ketone group is reducible to secondary alcohols, offering pathways to diversifed analogs.
Applications in Research
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Pharmaceutical Intermediates: Potential building block for protease inhibitors or anti-inflammatory agents due to structural mimicry of natural substrates .
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Materials Science: Incorporation into conductive polymers (e.g., polythiophenes) for optoelectronic devices, leveraging sulfur’s electron-rich nature .
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Catalysis: As a ligand in transition metal complexes for asymmetric synthesis .
Comparative Analysis with Related Compounds
3-Thiophenecarboxylic Acid (CAS 88-13-1)
Future Directions and Research Opportunities
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Stereoselective Synthesis: Exploring asymmetric catalysis to access enantiopure forms for chiral drug development .
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Biological Screening: Evaluating antimicrobial or anticancer activity through high-throughput assays .
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Polymer Chemistry: Developing novel copolymers for flexible electronics or biodegradable materials .
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